molecular formula C9H15NO2 B1624823 Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate CAS No. 78167-64-3

Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate

Cat. No.: B1624823
CAS No.: 78167-64-3
M. Wt: 169.22 g/mol
InChI Key: QMHAPDFFWOZVTP-FPLPWBNLSA-N
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Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are derived from carboxylic acids and alcohols . They are often responsible for the pleasant fragrances of fruits and flowers .


Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . This process is known as esterification . Another common method for synthesizing esters is through the reaction of acid chlorides with alcohols .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group (C=O) and an ether group (R-O-R’) . The specific structure of “Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate” could not be found in the available resources.


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This reaction is known as saponification when it occurs with a base . Esters can also undergo transesterification, where they react with an alcohol to form a different ester .


Physical And Chemical Properties Analysis

Esters have a wide range of physical and chemical properties depending on their structure. They are often volatile, making them responsible for the fragrances of many natural products . Some esters, like ethyl acetate, are used as solvents due to their ability to dissolve a wide range of organic compounds .

Mechanism of Action

The mechanism of ester formation involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, followed by the elimination of water . The reverse of this reaction, ester hydrolysis, involves the addition of water and the breaking of the ester bond .

Safety and Hazards

Esters can pose various safety hazards. For example, ethyl acetate is highly flammable and can cause serious eye irritation and drowsiness or dizziness . Proper handling and storage are necessary to ensure safety .

Future Directions

Esters have a wide range of applications and continue to be an area of active research. For example, acetate-based ionic liquids, a type of ester, have been studied for their potential applications in energy and the petrochemical industry . As our understanding of esters and their reactions continues to grow, so too will their potential applications.

Properties

IUPAC Name

ethyl (2Z)-2-(1-methylpyrrolidin-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)7-8-5-4-6-10(8)2/h7H,3-6H2,1-2H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHAPDFFWOZVTP-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472630
Record name Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78167-64-3
Record name Ethyl (2Z)-(1-methylpyrrolidin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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